molecular formula C27H31NO6 B581762 4-Methoxyphenyl 2-Amino-3,6-di-O-benzyl-2-deoxy-beta-D-glucopyranoside CAS No. 1272755-07-3

4-Methoxyphenyl 2-Amino-3,6-di-O-benzyl-2-deoxy-beta-D-glucopyranoside

Cat. No.: B581762
CAS No.: 1272755-07-3
M. Wt: 465.546
InChI Key: DFPWFVXGRBQWGQ-RFNQJFSXSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxyphenyl 2-Amino-3,6-di-O-benzyl-2-deoxy-beta-D-glucopyranoside typically involves multiple steps, including the protection of hydroxyl groups, glycosylation, and deprotection. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-Methoxyphenyl 2-Amino-3,6-di-O-benzyl-2-deoxy-beta-D-glucopyranoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

4-Methoxyphenyl 2-Amino-3,6-di-O-benzyl-2-deoxy-beta-D-glucopyranoside is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of 4-Methoxyphenyl 2-Amino-3,6-di-O-benzyl-2-deoxy-beta-D-glucopyranoside involves its interaction with specific molecular targets, such as enzymes involved in glycosylation. The compound can inhibit or enhance the activity of these enzymes, thereby affecting various biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxyphenyl 2-Amino-3,6-di-O-benzyl-2-deoxy-beta-D-glucopyranoside is unique due to its specific structural features, which allow it to participate in a wide range of chemical reactions and biological processes. Its ability to interact with glycosylation enzymes makes it particularly valuable in research applications .

Properties

IUPAC Name

(2R,3S,4R,5R,6S)-5-amino-6-(4-methoxyphenoxy)-4-phenylmethoxy-2-(phenylmethoxymethyl)oxan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31NO6/c1-30-21-12-14-22(15-13-21)33-27-24(28)26(32-17-20-10-6-3-7-11-20)25(29)23(34-27)18-31-16-19-8-4-2-5-9-19/h2-15,23-27,29H,16-18,28H2,1H3/t23-,24-,25-,26-,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFPWFVXGRBQWGQ-RFNQJFSXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2C(C(C(C(O2)COCC3=CC=CC=C3)O)OCC4=CC=CC=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COCC3=CC=CC=C3)O)OCC4=CC=CC=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40659753
Record name 4-Methoxyphenyl 2-amino-3,6-di-O-benzyl-2-deoxy-beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40659753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

465.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1272755-07-3
Record name 4-Methoxyphenyl 2-amino-3,6-di-O-benzyl-2-deoxy-beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40659753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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